molecular formula C17H11Cl3N2O2 B6040430 N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide

N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B6040430
M. Wt: 381.6 g/mol
InChI Key: WOVZUKGCFQECPS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide, also known as CL 316,243, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of isoxazolecarboxamides and has been found to have significant effects on metabolic processes in the body.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 316,243 is not fully understood. However, it is known to activate the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue and skeletal muscle. Activation of this receptor leads to increased energy expenditure and thermogenesis, which can result in weight loss and improved metabolic function. N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 316,243 has also been shown to increase the expression of genes involved in fatty acid oxidation and glucose uptake, further contributing to its metabolic effects.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 316,243 has been shown to have significant biochemical and physiological effects in animal models. It has been found to increase energy expenditure, stimulate thermogenesis, and improve insulin sensitivity. N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 316,243 has also been shown to increase the expression of genes involved in fatty acid oxidation and glucose uptake. These effects have been observed in both rodents and primates, suggesting that N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 316,243 may have potential therapeutic applications in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 316,243 for lab experiments is its relatively simple synthesis method. This allows for easy production of the compound in a laboratory setting. N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 316,243 has also been extensively studied in animal models, providing a wealth of data on its biochemical and physiological effects. However, one limitation of N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 316,243 is its relatively short half-life, which can make it difficult to study in vivo. Additionally, the effects of N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 316,243 may vary depending on the species and strain of animal being studied.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 316,243. One area of interest is the potential use of N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 316,243 as a treatment for obesity and related metabolic disorders in humans. Clinical trials are needed to determine the safety and efficacy of N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 316,243 in humans. Another area of interest is the development of more potent and selective beta-3 adrenergic receptor agonists, which may have improved therapeutic potential compared to N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 316,243. Finally, further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 316,243 and its effects on metabolic processes in the body.

Synthesis Methods

N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 316,243 is synthesized by reacting 2,6-dichloroaniline with 4-chlorobenzoyl chloride in the presence of a base. The resulting product is then reacted with 5-methylisoxazole-4-carboxylic acid to obtain N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 316,243. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 316,243 has been extensively studied for its potential therapeutic applications. It has been found to have significant effects on metabolic processes in the body, particularly in the regulation of energy balance and glucose homeostasis. N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 316,243 has been shown to increase energy expenditure, stimulate thermogenesis, and improve insulin sensitivity in animal models. These findings have led to significant interest in the potential use of N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide 316,243 as a treatment for obesity and related metabolic disorders.

properties

IUPAC Name

N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2O2/c1-9-14(17(23)21-11-7-5-10(18)6-8-11)16(22-24-9)15-12(19)3-2-4-13(15)20/h2-8H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVZUKGCFQECPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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